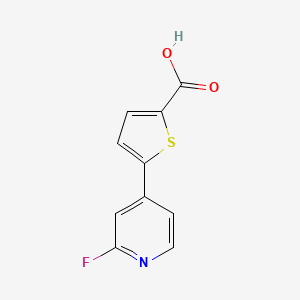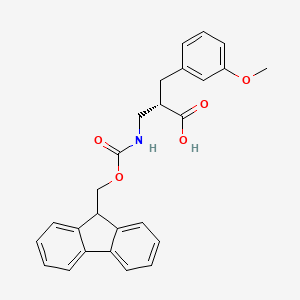
Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the 3-methoxybenzyl group adds unique chemical properties to the molecule, making it valuable in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the protection of the amino group with the Fmoc group, followed by the introduction of the 3-methoxybenzyl group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to introduce the 3-methoxybenzyl group. The use of high-throughput techniques and stringent quality control measures ensures the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is widely used in peptide synthesis. Its unique structure allows for the incorporation of methoxybenzyl groups into peptides, which can influence the peptides’ properties and functions.
Biology
In biological research, this compound is used to study protein interactions and functions. The methoxybenzyl group can act as a probe, allowing researchers to investigate the binding sites and mechanisms of various proteins.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify peptides can lead to the development of novel drugs with improved efficacy and stability.
Industry
Industrially, this compound is used in the production of specialized peptides and proteins. Its unique chemical properties make it valuable in the synthesis of complex molecules for pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxybenzyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides. These interactions can involve hydrogen bonding, hydrophobic interactions, and π-π stacking, depending on the specific target and environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-(s)-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a different position of the methoxy group.
Fmoc-(s)-3-amino-2-(3,4-dimethoxybenzyl)propanoic acid: Contains an additional methoxy group, leading to different chemical properties.
Fmoc-(s)-3-amino-2-(3-hydroxybenzyl)propanoic acid: The methoxy group is replaced by a hydroxyl group, altering its reactivity and interactions.
Uniqueness
Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is unique due to the specific position of the methoxy group on the benzyl ring. This positioning can influence the compound’s reactivity, interactions, and overall properties, making it distinct from other similar compounds. Its unique structure allows for specific applications in peptide synthesis and research, providing valuable insights and tools for scientists and industry professionals.
Propriétés
Formule moléculaire |
C26H25NO5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1 |
Clé InChI |
HMNIRDAFWMQJIV-SFHVURJKSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


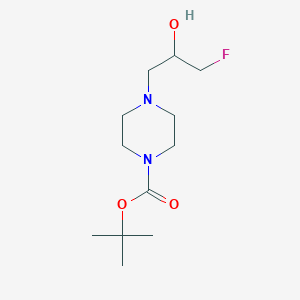

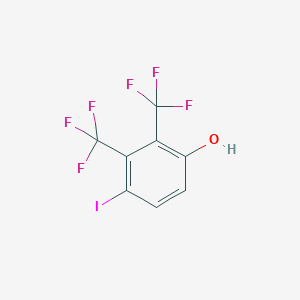
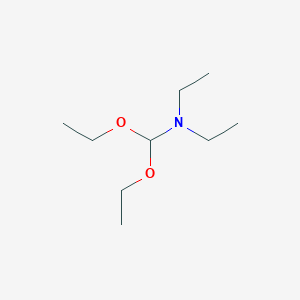


![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)

![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
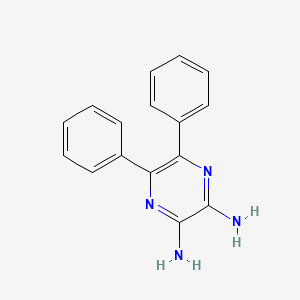
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
